15(S)-Latanoprost

Prostaglandin Receptor Pharmacology Receptor Binding Assay Stereochemical SAR

15(S)-Latanoprost (15-epi Latanoprost; CAS 145773-22-4) is a stereoisomer of the FDA-approved antiglaucoma agent latanoprost, distinguished by inversion of the hydroxyl group at the C-15 position. As a prostaglandin F2α (PGF2α) analog, it functions as a prodrug requiring esterase-mediated hydrolysis to its free acid form for biological activity at the FP prostanoid receptor.

Molecular Formula C26H40O5
Molecular Weight 432.6 g/mol
Cat. No. B12326507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Latanoprost
Molecular FormulaC26H40O5
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+
InChIKeyGGXICVAJURFBLW-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(S)-Latanoprost: Sourcing and Differentiating the 15-epi Isomer for Prostaglandin Research


15(S)-Latanoprost (15-epi Latanoprost; CAS 145773-22-4) is a stereoisomer of the FDA-approved antiglaucoma agent latanoprost, distinguished by inversion of the hydroxyl group at the C-15 position . As a prostaglandin F2α (PGF2α) analog, it functions as a prodrug requiring esterase-mediated hydrolysis to its free acid form for biological activity at the FP prostanoid receptor [1]. Unlike the therapeutically active 15(R) configuration found in commercial latanoprost, the 15(S) epimer exhibits reduced receptor engagement and represents a known impurity in bulk latanoprost preparations .

1
Analytical reference standard for latanoprost impurity profiling and method validation
2
Low‑potency FP receptor ligand for stereochemical SAR and receptor occupancy studies
3
Defined stereoisomer (15‑epi) for C‑15 chirality‑based analytical system suitability

Why 15(S)-Latanoprost Cannot Be Substituted for Native Latanoprost in Quantitative Assays


The stereochemistry at C-15 dictates functional engagement with the FP prostanoid receptor, precluding simple interchangeability between latanoprost (15R) and its 15(S) epimer. In receptor binding assays using the cat iris sphincter, the free acid of 15(S)-latanoprost demonstrates an IC50 of 24 nM compared to 3.6 nM for the 15(R) isomer, representing an approximately 6.7-fold reduction in binding affinity . This differential translates to attenuated intraocular pressure (IOP) reduction in vivo, where a 3 µg dose of 15(S)-latanoprost reduces IOP by only 1 mmHg in normotensive cynomolgus monkeys, whereas the native 15(R) epimer elicits substantially greater efficacy [1]. Consequently, 15(S)-latanoprost functions primarily as an analytical reference material for impurity profiling and method validation, rather than as a viable pharmacologically active substitute for latanoprost in functional studies.

Stereochemistry‑dependent binding

C‑15 inversion reduces FP receptor affinity approximately 6.7‑fold; receptor engagement profiles may not transfer directly from 15(R) latanoprost.

Attenuated intraocular pressure response

In primate normotensive models, 15(S) produces only marginal IOP reduction, limiting functional substitution for 15(R) in efficacy models.

Impurity reference vs. active API

15(S) latanoprost is designated EP Impurity E / USP Related Compound B and is not interchangeable with the active 15(R) form in pharmacological assays.

Quantitative Differentiation of 15(S)-Latanoprost: A Comparative Evidence Guide


FP Receptor Binding Affinity: 6.7-Fold Reduced Potency Relative to Native Latanoprost

The free acid form of 15(S)-latanoprost binds to the FP prostanoid receptor with an IC50 of 24 nM in cat iris sphincter membranes, whereas the native 15(R)-latanoprost free acid binds with an IC50 of 3.6 nM under identical assay conditions . This stereochemical inversion at C-15 results in a 6.7-fold loss of binding affinity, confirming the critical role of the 15(R) configuration for optimal receptor engagement.

FP Binding Affinity
Reported
15(S) IC50: 24 nM
15(R) IC50: 3.6 nM
6.7‑fold reduction
Stereochemistry‑dependent binding affinity context
Data to verify; cat iris sphincter membrane assay
Prostaglandin Receptor Pharmacology Receptor Binding Assay Stereochemical SAR

In Vivo Ocular Hypotensive Efficacy: Attenuated IOP Reduction in Primate Model

Topical administration of a 3 μg dose of 15(S)-latanoprost produces a modest 1 mmHg reduction in intraocular pressure in normotensive cynomolgus monkeys . While direct comparative data from the same study for 15(R)-latanoprost at the identical 3 μg dose are not reported in the available technical documentation, the native 15(R) epimer is known from the foundational literature to produce substantially greater IOP-lowering efficacy at comparable doses [1]. This attenuation confirms the functional consequence of reduced FP receptor engagement by the 15(S) epimer.

IOP Reduction In Vivo
Reported
15(S) 3 µg: 1 mmHg reduction
15(R): substantially greater reduction
Functional consequence of reduced binding affinity
Exact fold difference not quantified; normotensive cynomolgus monkey model
Ocular Pharmacology Intraocular Pressure Glaucoma Research

Analytical Reference Standard: Defined Impurity Identity for Regulatory Compliance

15(S)-latanoprost occurs as an impurity at 0.1% to 1% in most commercial preparations of latanoprost bulk drug product . It is formally designated as Latanoprost EP Impurity E and USP Related Compound B, fully characterized and compliant with pharmacopeial standards [1]. This regulatory designation distinguishes 15(S)-latanoprost from other in-class prostaglandin analogs (e.g., bimatoprost, travoprost) which possess distinct impurity profiles and cannot serve as surrogates for latanoprost-specific impurity quantitation.

Impurity Identity
Specification review
EP Impurity E / USP Related Compound B; 0.1–1% in bulk drug product
Certified reference for impurity quantitation
Pharmacopeial compliance context
Pharmaceutical Analysis Impurity Profiling Method Validation

Receptor Selectivity Profile: Class-Level FP Preferential Engagement

Direct selectivity data for 15(S)-latanoprost against EP1, EP3, DP, IP, and TP receptors are not available in the public domain. However, the parent compound latanoprost free acid exhibits high selectivity for the FP receptor (Ki = 0.098 μM) over EP1 (Ki = 2.06 μM), EP3 (Ki = 7.519 μM), EP2 (Ki = 39.667 μM), EP4 (Ki = 75 μM), DP (Ki ≥ 20 μM), IP (Ki ≥ 90 μM), and TP (Ki ≥ 60 μM) . Given that 15(S)-latanoprost is a stereoisomer of latanoprost differing only at C-15, its receptor selectivity profile is inferred to be class-level comparable, with the primary differentiation residing in FP receptor binding potency rather than altered receptor subtype selectivity.

Receptor Selectivity
Class‑level inference
FP‑selective profile inferred from parent latanoprost; FP Ki = 0.098 µM
Selectivity profile likely similar; binding potency differs
Direct selectivity data for 15(S) not available
GPCR Pharmacology Receptor Selectivity Prostanoid Receptor Family

High-Value Procurement Scenarios for 15(S)-Latanoprost


Pharmaceutical Impurity Profiling and Release Testing

15(S)-latanoprost serves as the certified reference standard for quantitating the 15-epi impurity (EP Impurity E; USP Related Compound B) in latanoprost API and finished drug products. With documented occurrence at 0.1% to 1% in commercial preparations, accurate quantitation using 15(S)-latanoprost as the calibrant is essential for compliance with ICH Q3A/Q3B impurity guidelines and for successful regulatory submissions .

Analytical Method Development and Validation

For laboratories developing HPLC, UPLC, or LC-MS methods for latanoprost purity analysis, 15(S)-latanoprost is indispensable for establishing system suitability parameters, determining resolution between the 15(R) and 15(S) epimers, and validating method specificity, linearity, accuracy, and precision. Its defined purity (≥95%) and full characterization support robust method validation protocols .

Stability-Indicating Assay Development

In forced degradation studies and long-term stability testing of latanoprost formulations, monitoring the formation of the 15(S) epimer is critical, as epimerization at C-15 represents a potential degradation pathway. Procurement of 15(S)-latanoprost enables accurate identification and quantitation of this degradation product, ensuring that stability-indicating methods are fit for purpose and that shelf-life specifications are scientifically justified .

Prostaglandin Receptor Pharmacology: Low-Potency FP Ligand Control

Given its 6.7-fold reduced FP receptor binding affinity (IC50 = 24 nM) compared to native latanoprost (IC50 = 3.6 nM) in cat iris sphincter assays , 15(S)-latanoprost can be utilized as a lower-potency FP receptor agonist in pharmacological experiments. This makes it a suitable tool compound for concentration-response studies, for investigating the relationship between receptor occupancy and functional efficacy, or as a stereochemical negative control in structure-activity relationship (SAR) investigations of prostaglandin analogs.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling & release testing
Certified impurity reference standard (EP Impurity E / USP Related Compound B)
ICH Q3A/Q3B guideline compliance, method specificity for 15‑epi quantitation
Analytical method development (HPLC/UPLC/LC‑MS)
Defined stereoisomer with ≥95% purity
System suitability, epimer resolution, accuracy/precision validation
Stability‑indicating assay development
C‑15 epimerization marker
Degradation product identification, shelf‑life specification justification
Low‑potency FP receptor pharmacology
Reduced FP binding affinity relative to 15(R) latanoprost
Concentration‑response studies, receptor occupancy–efficacy relationship, stereochemical SAR control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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